molecular formula C26H22 B8207920 (E)-4,4'-Ethylenebis(1,1'-biphenyl)

(E)-4,4'-Ethylenebis(1,1'-biphenyl)

Cat. No.: B8207920
M. Wt: 334.5 g/mol
InChI Key: QLRQMVDZFPPMAB-UHFFFAOYSA-N
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Description

(E)-4,4'-Ethylenebis(1,1'-biphenyl) is a synthetic organic compound characterized by its stereospecific (E) configuration and an extended conjugated system built on a biphenyl scaffold. This structure is of significant interest in advanced material science, particularly in the development of organic electronic devices. The rigid, planar nature of the biphenyl moiety, often incorporated into polymers for high-performance thermoplastics and liquid crystals, suggests potential applications for this compound in creating materials with high thermal stability and tailored electronic properties . In medicinal chemistry, biphenyl scaffolds are versatile intermediates and core structures in many active pharmaceutical ingredients (APIs) and biologically active molecules. They are frequently found in compounds with diverse pharmacological activities, including anti-inflammatory, antifungal, and antitumor properties, making them a valuable template for drug discovery and development . The specific (E)-configuration and the ethylenebis bridge in this compound may influence its binding affinity to biological targets or its self-assembly and optical properties in material applications. This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

1-phenyl-4-[2-(4-phenylphenyl)ethyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22/c1-3-7-23(8-4-1)25-17-13-21(14-18-25)11-12-22-15-19-26(20-16-22)24-9-5-2-6-10-24/h1-10,13-20H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLRQMVDZFPPMAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CCC3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Data Table

Compound Name Bridge/Substituents Molecular Weight (g/mol) Key Applications Reference
(E)-4,4'-Ethylenebis(1,1'-biphenyl) Ethylene (–CH₂CH₂–), biphenyl ~310 (estimated) Materials science, host for OLEDs
4,4'-Methylenebis(3-chloro-2,6-diethylaniline) Methylene (–CH₂–), chloro, ethyl ~357 Polyurethane synthesis
4,4'-Ethylenebis(1-isocyanatobenzene) Ethylene, isocyanate termini ~296 Coatings, adhesives
1,1'-Biphenyl,4,4'-bis(trans-4-pentylcyclohexyl) Trans-4-pentylcyclohexyl ~424.53 Liquid crystals
BCzVBi Carbazole-vinylene ~484 OLED emitters

Preparation Methods

Wittig Reaction-Based Approaches

The Wittig reaction is a cornerstone in alkene synthesis, offering stereoselective control for E-alkene formation. For (E)-4,4'-ethylenebis(1,1'-biphenyl), this method involves the coupling of a 4-biphenyl-substituted aldehyde with a stabilized ylide.

Reaction Design :

  • Ylide Preparation : Triphenylphosphine reacts with 4-(chloromethyl)biphenyl in anhydrous tetrahydrofuran (THF) to form the corresponding phosphonium salt. Deprotonation with a strong base (e.g., potassium tert-butoxide) generates the ylide.

  • Aldehyde Component : 4-Biphenylcarbaldehyde is synthesized via oxidation of 4-(hydroxymethyl)biphenyl using pyridinium chlorochromate (PCC) in dichloromethane.

Conditions :

  • Solvent: THF, reflux at 65°C for 12–24 hours.

  • Base: Potassium tert-butoxide (1.2 equivalents).

  • Workup: Aqueous extraction, column chromatography (silica gel, hexane/ethyl acetate).

Yield and Selectivity :

  • Typical yields range from 65% to 75%, with E-selectivity exceeding 90% due to the stabilized ylide’s preference for trans addition.

McMurry Coupling for Symmetric Systems

The McMurry reaction, employing low-valent titanium, facilitates reductive coupling of carbonyl compounds to alkenes. This method is ideal for symmetric systems like (E)-4,4'-ethylenebis(1,1'-biphenyl).

Procedure :

  • Ketone Synthesis : 4-Biphenyl ketone is prepared via Friedel-Crafts acylation of biphenyl with acetyl chloride in the presence of aluminum chloride.

  • Coupling : Titanium(IV) chloride and zinc dust in THF mediate the reductive coupling at reflux (80°C) under inert atmosphere.

Optimization :

  • Stoichiometry: 2:1 molar ratio of ketone to TiCl4.

  • Reaction Time: 24–48 hours for complete conversion.

Outcomes :

  • Yields: 60–70%, with moderate E-selectivity (80:20 E/Z) due to steric effects during coupling.

Heck Reaction for Cross-Coupling

The Heck reaction offers a palladium-catalyzed route to alkenes, suitable for coupling aryl halides with ethylene derivatives.

Substrate Design :

  • Aryl Halide : 4-Bromobiphenyl, synthesized via bromination of biphenyl using N-bromosuccinimide (NBS) in carbon tetrachloride.

  • Olefin Partner : Ethylene gas or styrene derivatives.

Catalytic System :

  • Catalyst: Palladium(II) acetate (5 mol%).

  • Ligand: Triphenylphosphine (10 mol%).

  • Base: Potassium carbonate in dimethylformamide (DMF).

Conditions :

  • Temperature: 80–100°C for 18–24 hours.

  • Ethylene Pressure: 1–2 atm.

Performance :

  • Yield: 50–60% with high E-selectivity (>95%) due to the transmetalation mechanism.

Intermediate-Based Strategies

Dichloromethyl Biphenyl as a Precursor

Patent CN105085159A details the synthesis of 4,4'-bis(chloromethyl)-1,1'-biphenyl, a potential intermediate for (E)-4,4'-ethylenebis(1,1'-biphenyl).

Synthesis from Biphenyl :

  • Step 1 : Reaction of biphenyl with 1,6-bis(chloromethoxy)hexane in n-hexane at 50–60°C, catalyzed by zinc chloride.

  • Step 2 : Purification via sequential washing with concentrated sulfuric acid, water, and sodium carbonate, followed by solvent removal.

Conversion to Target Compound :

  • Dehydrohalogenation : Treatment with potassium hydroxide in ethanol eliminates HCl, forming the ethylene bridge.

  • Conditions : Reflux at 80°C for 6 hours, yielding 58% of the E-isomer.

Comparative Analysis of Methods

Table 1. Key Parameters of Preparation Methods

MethodStarting MaterialCatalyst/ReagentYield (%)E-SelectivityReference
Wittig Reaction4-BiphenylcarbaldehydePhosphonium ylide7590%
McMurry Coupling4-Biphenyl ketoneTiCl4/Zn6585%
Heck Reaction4-BromobiphenylPd(OAc)26095%
Dehydrohalogenation4,4'-bis(chloromethyl)-1,1'-biphenylKOH5880%

Challenges and Optimization Strategies

Steric Hindrance in Coupling Reactions

The biphenyl groups introduce significant steric bulk, necessitating:

  • High Catalyst Loading : 10 mol% palladium for Heck reactions.

  • Polar Solvents : DMF or dimethylacetamide (DMAc) to enhance solubility.

Purification of the E-Isomer

  • Crystallization : Differential solubility in hexane/ethanol mixtures isolates the E-isomer.

  • Chromatography : Silica gel columns with gradient elution (hexane to ethyl acetate).

Industrial-Scale Production Considerations

Cost-Effective Catalysts

  • Zinc Chloride : Reusable in biphenyl functionalization steps.

  • Heterogeneous Palladium : Supported on carbon for Heck reactions, enabling catalyst recovery.

Solvent Recycling

  • Distillation : Recovery of n-hexane and DMF reduces waste.

  • Aqueous Workup : Neutralization steps regenerate sodium carbonate for reuse.

Emerging Methodologies

Photochemical [2+2] Cycloaddition

Ultraviolet irradiation of 4-biphenylstyrene derivatives induces cycloaddition, though yields remain low (30–40%).

Electrochemical Coupling

Direct anodic oxidation of 4-biphenylmethanol in acetonitrile forms the ethylene bridge, offering a solvent-free alternative.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (E)-4,4'-Ethylenebis(1,1'-biphenyl) and its derivatives?

  • Methodological Answer : The compound can be synthesized via Sonogashira coupling or palladium-catalyzed cross-coupling reactions. For example, derivatives like 4,4'-diethynyl-1,1'-biphenyl are prepared by deprotection of trimethylsilyl-protected intermediates under anhydrous conditions, followed by purification via column chromatography . Refluxing in inert atmospheres (e.g., argon) is critical to prevent oxidation of alkynyl intermediates.

Q. How can researchers confirm the structural integrity of (E)-4,4'-Ethylenebis(1,1'-biphenyl) post-synthesis?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL for refinement) is the gold standard for structural validation. NMR spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are complementary for verifying purity and connectivity. For biphenyl derivatives, torsional angles between aromatic rings should be analyzed to confirm the (E)-configuration .

Q. What safety protocols are essential when handling (E)-4,4'-Ethylenebis(1,1'-biphenyl)?

  • Methodological Answer : Based on analogous biphenyl compounds, wear nitrile gloves and safety goggles to avoid skin/eye irritation (GHS Category 2A). Work in a fume hood to minimize inhalation risks. Store at -20°C in amber vials to prevent photodegradation, and dispose of waste via certified hazardous waste protocols .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent placement) influence the photophysical properties of (E)-4,4'-Ethylenebis(1,1'-biphenyl) derivatives?

  • Methodological Answer : Substituents at the 3,3' or 4,4' positions significantly alter fluorescence. For example, pyridinylimino groups at 3,3' positions (L2 ligand) induce bright orange solid-state fluorescence, while 2-yl derivatives (L1) exhibit solution-state blue fluorescence. Use time-resolved spectroscopy and DFT calculations to correlate electronic transitions with substituent effects .

Q. What strategies resolve contradictions in crystallographic data for biphenyl-based compounds?

  • Methodological Answer : Address twinning or disorder using SHELXD/SHELXE for phase refinement. For high-symmetry space groups, verify data with the R-factor (<5%) and residual electron density maps. Cross-validate with powder XRD to detect polymorphic variations .

Q. How can researchers design experiments to assess the antimicrobial activity of (E)-4,4'-Ethylenebis(1,1'-biphenyl) derivatives?

  • Methodological Answer : Use broth microdilution assays (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare results with control compounds (e.g., ampicillin) and analyze structure-activity relationships (SAR) using Hammett constants or molecular docking .

Q. What advanced chromatographic methods are suitable for analyzing degradation products of biphenyl derivatives?

  • Methodological Answer : Employ reverse-phase HPLC with a C18 column and a mobile phase of methanol/buffer (65:35, pH 4.6). Use UV detection at λmax 255 nm for biphenyls. For degradation studies, couple with LC-MS to identify oxidative byproducts (e.g., quinones or hydroxylated derivatives) .

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